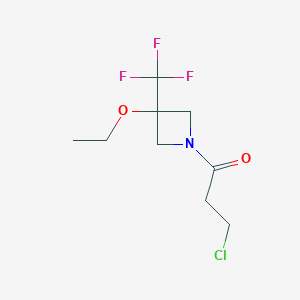
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Transformations and Building Blocks
The compound 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one and related azetidinones have been explored for their potential in various chemical transformations. For instance, azetidin-2-ones, prepared through cyclocondensation of chloroketene with imines, were transformed into 3-aryl-2-(ethylamino)propan-1-ols, indicating their utility in synthesizing aminopropanes (Mollet, D’hooghe, & de Kimpe, 2011). Further, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, from 3-benzyloxy-β-lactams, have been used to create new building blocks, demonstrating their versatility in constructing CF3-containing aminopropanes and other heterocycles (Dao Thi et al., 2018).
Antimicrobial Applications
Azetidinone derivatives have shown significant potential in antimicrobial applications. For example, quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains, showcasing the compound's role in developing new antibacterial and antifungal agents (Desai & Dodiya, 2014). Similarly, some 3-chloro-4-(substituted phenyl)azetidinones demonstrated potent antibacterial effects, further confirming the therapeutic potential of such derivatives (Mohite & Bhaskar, 2011).
Synthesis of Heterocyclic Compounds
The compound's framework has been utilized in synthesizing various heterocyclic compounds, underlining its importance in medicinal chemistry. For instance, the synthesis of nitrogen and sulfur-containing heterocyclic compounds via microwave-assisted methods showed efficacy in antibacterial activity, highlighting the compound's role in pharmaceutical synthesis (Mistry & Desai, 2006).
Pharmacological Potential
Azetidin-2-one derivatives have been investigated for their pharmacological potential. A study on azetidin-2-ones derived from the dimer of Apremilast highlighted the design and synthesis of these scaffolds due to their biological and pharmacological potencies, indicating their importance in drug discovery (Jagannadham et al., 2019).
Propiedades
IUPAC Name |
3-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-16-8(9(11,12)13)5-14(6-8)7(15)3-4-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBAMHUOTGHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



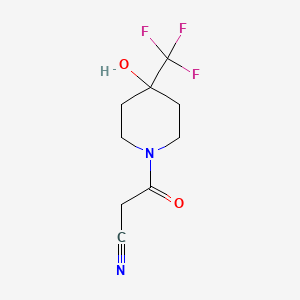

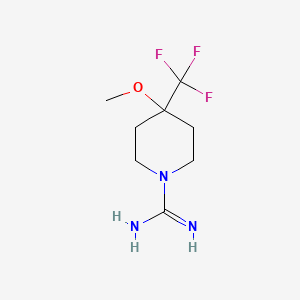

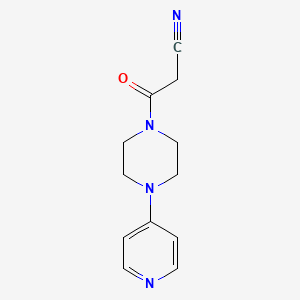
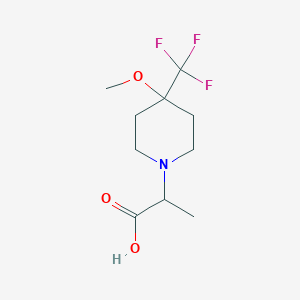
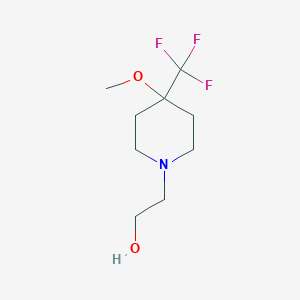

![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)
![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)